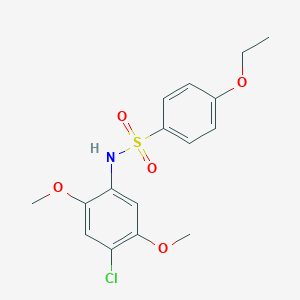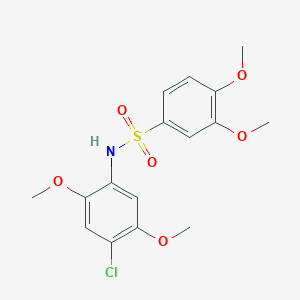![molecular formula C19H22Cl2N2O3S B288825 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288825.png)
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound is also known as TAK-715 and has been found to exhibit potent inhibitory effects on various enzymes and receptors in the human body.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine involves the inhibition of various enzymes and receptors in the human body. This compound has been found to exhibit potent inhibitory effects on enzymes such as p38 MAP kinase, which is involved in the regulation of inflammation, and cyclin-dependent kinase 5, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine has been found to exhibit potent biochemical and physiological effects in various studies. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine in lab experiments include its potent inhibitory effects on various enzymes and receptors in the human body, making it a promising candidate for drug development. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are many future directions for the research of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new drugs based on the structure of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine for the treatment of cancer, inflammation, and pain.
3. Studies to determine the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Development of new methods for the synthesis of this compound to improve its yield and purity.
5. Studies to determine the potential of this compound as a diagnostic tool for the detection of various diseases.
Métodos De Síntesis
The synthesis of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at a low temperature.
Aplicaciones Científicas De Investigación
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and pain management. This compound has been found to exhibit potent inhibitory effects on various enzymes and receptors in the human body, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine |
|---|---|
Fórmula molecular |
C19H22Cl2N2O3S |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-14(2)16(12-13)22-8-10-23(11-9-22)27(24,25)17-7-6-15(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3 |
Clave InChI |
VZHKPPSEGBFJPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



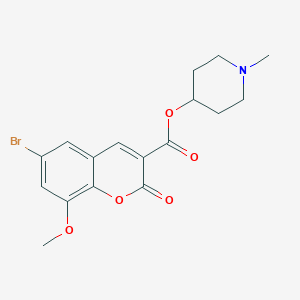

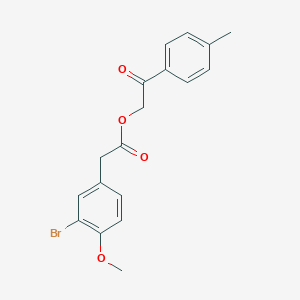

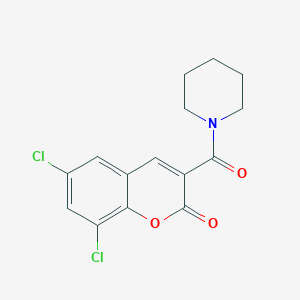

![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
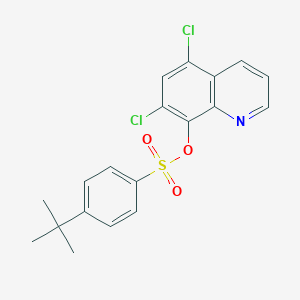

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
